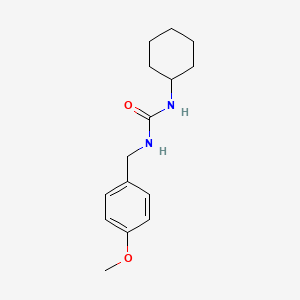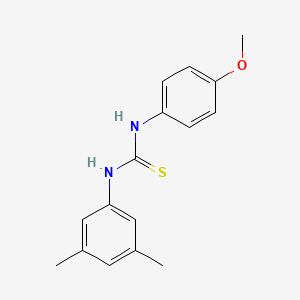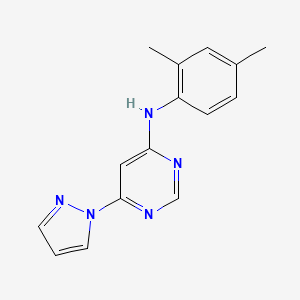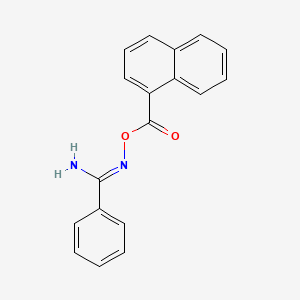![molecular formula C14H12ClN3O B5723077 6-chloro-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5723077.png)
6-chloro-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. It has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological studies.
Mecanismo De Acción
The mechanism of action of 6-chloro-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol involves the inhibition of specific enzymes that are involved in various cellular processes. For example, it has been shown to inhibit the activity of protein kinases, which are important regulators of cell growth and proliferation. By inhibiting these enzymes, the compound can prevent the growth and spread of cancer cells. It has also been shown to inhibit the activity of phosphodiesterases, which are involved in the regulation of cyclic nucleotide levels in cells. This can lead to an increase in the levels of cyclic nucleotides, which can have various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). It has also been shown to have anti-inflammatory effects, by inhibiting the activity of cyclooxygenases and reducing the production of prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-chloro-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol has several advantages for lab experiments. It is a stable and relatively easy to synthesize compound, which makes it readily available for research purposes. It also exhibits potent inhibitory activity against various enzymes, which makes it a useful tool for studying the role of these enzymes in various cellular processes. However, one limitation of this compound is that it may exhibit off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 6-chloro-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol. One direction is the development of new derivatives with improved potency and selectivity against specific enzymes. Another direction is the investigation of the compound's potential applications in other fields, such as agricultural chemistry and material science. Additionally, further studies are needed to fully elucidate the mechanism of action and physiological effects of this compound, which can provide insights into its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 6-chloro-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol is a multistep process that involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization with 2-chloro-4,6-dimethoxypyrimidine. The resulting compound is then subjected to further reactions to obtain the final product. The synthesis method has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
6-chloro-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against various enzymes, including protein kinases, phosphodiesterases, and cyclooxygenases. This makes it a promising candidate for the development of new drugs for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Propiedades
IUPAC Name |
6-chloro-5-methyl-2-(4-methylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O/c1-8-3-5-10(6-4-8)11-7-12-16-9(2)13(15)14(19)18(12)17-11/h3-7,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTFBUPPRJFDGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=NC(=C(C(=O)N3N2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5723007.png)







methyl]amino}phenyl)acetamide](/img/structure/B5723074.png)
![2,2,6,6-tetramethyl-1-[(4-nitrobenzoyl)oxy]-4-piperidinone](/img/structure/B5723082.png)

![{[5-(3-methylphenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5723091.png)
